3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one
Description
Properties
CAS No. |
594816-64-5 |
|---|---|
Molecular Formula |
C15H9BrO3 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-12-7-10(18)5-6-11(12)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
InChI Key |
PMSRTLBMXMXKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=CC(=C3)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one typically involves the bromination of 5-hydroxy-2-(4-hydroxyphenyl)inden-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Biology
The compound is investigated for its interactions with biological molecules, particularly enzymes and receptors. Research has shown that it may bind to estrogen receptors, influencing various biological pathways through modulation of receptor activity. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which can increase binding affinity and specificity.
Medicine
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokine production, suggesting its use in treating inflammatory diseases.
- Anticancer Properties : Preliminary research has shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Industry
In industrial applications, the compound is utilized in the development of new materials and as a precursor for manufacturing other chemical products. Its unique properties make it suitable for creating specialized polymers or coatings.
Case Studies
Several studies have documented the applications of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one:
- Study on Biological Activity : A recent investigation highlighted its potential as a selective estrogen receptor modulator (SERM), showing promising results in vitro against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of growth |
| HeLa (Cervical Cancer) | 8 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
- Synthesis Methodology : A comprehensive review on the synthesis of halogenated indene derivatives detailed various synthetic routes leading to 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, emphasizing the importance of reaction conditions in achieving high yields and purity levels.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one involves its interaction with specific molecular targets, such as estrogen receptors and nuclear receptor coactivators. By binding to these targets, the compound can modulate gene expression and influence various cellular pathways. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- Structure : Differs from the target compound only in the position of the hydroxyl group (6-hydroxy vs. 5-hydroxy) .
- Implications : The shifted hydroxyl group alters hydrogen-bonding patterns and electronic distribution. For example, the 6-hydroxy isomer may exhibit reduced solubility in polar solvents compared to the 5-hydroxy analog due to intramolecular hydrogen bonding with the ketone group.
5-Bromo-2,3-bis(4-chlorophenyl)-1H-inden-1-one (16g)
- Structure : Bromine at position 5, with 4-chlorophenyl groups at positions 2 and 3 .
- Key Differences: Substituents: Chlorine atoms introduce electron-withdrawing effects, increasing electrophilicity at the indenone core. Molecular Weight: Higher (C₂₁H₁₂BrCl₂O, ~442.6 g/mol) due to additional chlorine atoms. Synthetic Route: Synthesized via Suzuki-Miyaura coupling (87% yield) , whereas the target compound likely requires regioselective bromination and hydroxylation steps.
Brominated Indenones with Varied Substituents
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
- Structure: Fluorine at position 4 and a saturated indenone ring .
- Properties: Molecular Weight: 229.05 g/mol (lighter due to lack of aromatic hydroxyl groups). Polarity: Lower than the target compound due to fluorine’s electronegativity and absence of phenolic -OH groups. Applications: Often used as a synthetic intermediate for pharmaceuticals .
5-Bromo-1H-inden-2(3H)-one
Compounds with Similar Pharmacophores
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)
- Structure: Chromenone core instead of indenone, with similar 4-hydroxyphenyl and hydroxyl groups .
- Biological Activity: Known for estrogenic activity via ER binding. The indenone core of the target compound may confer distinct binding kinetics due to planarity and dipole interactions .
N-(4-Hydroxyphenyl)maleimide (13)
Comparative Data Table
Key Research Findings and Implications
- Positional Isomerism: The 5-hydroxy vs. 6-hydroxy isomers (target vs. ) demonstrate how minor structural changes impact solubility and receptor interactions.
- Substituent Effects: Bromine at position 3 (target) vs.
- Synthetic Challenges: The target compound’s multiple hydroxyl groups require protective strategies during synthesis, unlike simpler brominated indenones .
- Biological Potential: While daidzein’s estrogenic activity is well-documented , the target compound’s indenone core may offer improved metabolic stability or selectivity.
Biological Activity
3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, a synthetic compound with the molecular formula and a molecular weight of 317.134 g/mol, has garnered attention for its potential biological activities. This compound is part of a larger family of indene derivatives that exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula:
- Molecular Weight: 317.134 g/mol
- CAS Number: 594816-64-5
Biological Activities
The biological activities of 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MICs) for various bacterial strains, demonstrating its effectiveness as an antibacterial agent. For instance, compounds related to this structure have shown MIC values ranging from 0.48 µg/mL to over 1000 µg/mL depending on the specific bacteria tested .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Effect |
|---|---|---|---|
| S. aureus | 3.91 | 7.81 | Bactericidal |
| E. coli | 15.62 | 31.25 | Bacteriostatic |
| P. aeruginosa | 31.25 | 62.50 | Moderate |
Anticancer Properties
In vitro studies have demonstrated that 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one possesses antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and LN-229 (brain cancer). The viability of these cells was assessed using the MTT assay, which indicated that the compound could inhibit cell growth effectively .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Notably, it may interact with nuclear receptors and influence transcriptional activities related to hormone responses and energy balance in adipose tissues .
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several indene derivatives, including 3-Bromo-5-hydroxy-2-(4-hydroxyphenyl)inden-1-one, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that this compound had a significantly lower MIC compared to standard antibiotics like nitrofurantoin .
- Anticancer Evaluation : In a comparative study assessing the cytotoxicity of various indene derivatives on cancer cell lines, this compound demonstrated promising results with an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
